Product packaging for Boisiris(Cat. No.:)

Boisiris

Cat. No.: B13794744
M. Wt: 222.37 g/mol
InChI Key: LUNAXRIJWWBQTE-QNIGDANOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boisiris is a rich woody chemical with a distinct orris note, complemented by elegant ambery and tobacco undertones . Its chemical identity is 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane ( 68845-00-1) . Designed primarily for use as a heart note in fine perfumery, it adds significant volume and acts as a versatile blender, harmonizing particularly well with citrus top notes and woody base notes such as patchouli, sandalwood, and vetiver oil . The compound is valued for its performance and stability across a wide range of applications, showing good stability in products like shampoos, fabric conditioners, liquid detergents, and soaps . In research and development, this compound is recognized for its ability to be used from trace levels to significant overdoses, making it a transformative ingredient for adding woody sophistication and depth to fragrance formulas . It is notably used in notable fragrances and bases, such as in Royal Oud by Creed where it comprises a substantial portion of the formula, demonstrating its impactful nature . From a regulatory and safety standpoint, it is classified as toxic to aquatic life with long-lasting effects (H411) and is assessed as non-biodegradable . This product is intended for research and development purposes within the perfumery trade and is not for personal or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B13794744 Boisiris

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane

InChI

InChI=1S/C15H26O/c1-6-16-15(5)10-8-12-11(2)13(15)7-9-14(12,3)4/h12-13H,2,6-10H2,1,3-5H3/t12-,13-,15?/m0/s1

InChI Key

LUNAXRIJWWBQTE-QNIGDANOSA-N

Isomeric SMILES

CCOC1(CC[C@H]2C(=C)[C@@H]1CCC2(C)C)C

Canonical SMILES

CCOC1(CCC2C(=C)C1CCC2(C)C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Bicyclic Nonane Frameworks

The bicyclo[3.3.1]nonane skeleton can be constructed through various cyclization strategies. Common approaches often involve forming the two rings simultaneously or sequentially from acyclic or monocyclic precursors.

One established method for constructing bicyclo[3.3.1]nonanes involves tandem reactions, such as sequences combining Michael addition and aldol (B89426) condensation. These reactions can build the bicyclic system from simpler starting materials like cyclohexanones or 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes or esters. For instance, the reaction of cyclohexane-1,3-dione with acrolein followed by intramolecular aldol condensation and oxidation has been reported to yield bicyclo[3.3.1]nonane-2,6,9-trione. sioc-journal.cn Another route involves the reaction of 1,3-cyclohexanediones with enals via a Michael-aldol annulation.

Intramolecular alkylation reactions have also been employed to form the bicyclo[3.3.1]nonane ring system. researchgate.net These approaches typically involve generating a carbanion or equivalent which then attacks an electrophilic center within the same molecule, leading to ring closure.

Alkylation Reactions in Boisiris Synthesis

Alkylation reactions are crucial for introducing the methyl and ethoxy groups present in this compound. The three methyl groups are located at the 2, 6, and 6 positions of the bicyclo[3.3.1]nonane core. The geminal dimethyl groups at the 6 position (and equivalently at the 2 position in the IUPAC name 2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane) are often introduced at an early stage of the synthesis, potentially through the use of methylated cyclic or acyclic precursors. For example, the synthesis of other substituted bicyclo[3.3.1]nonanes has utilized methylated starting materials. ucla.edu

The ethoxy group at the 2-position (or 4-position in the alternative naming 4-ethoxy-4,8,8-trimethyl-9-methylidenebicyclo[3.3.1]nonane) is another key feature. Its introduction likely involves an ether formation reaction. One potential route suggested in the literature for introducing an ethoxy substituent on a bicyclic ketone involves a Grignard reaction with an ethyl halide followed by work-up and purification. Alternatively, reduction of a ketone to an alcohol followed by acid-catalyzed etherification with ethanol (B145695) could be employed.

Cyclization Processes for Bicyclic Structure Formation

The formation of the bicyclo[3.3.1]nonane core is a central step in the synthesis of this compound. As mentioned earlier, various cyclization strategies are applicable to constructing this framework. Michael addition followed by intramolecular reactions, such as aldol condensation or C-acylation, are common approaches. sioc-journal.cnrsc.org For instance, Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated system can generate an intermediate that undergoes subsequent intramolecular cyclization to form the bicyclic structure. sioc-journal.cnrsc.org

Another method involves the cyclization of cyclohexanol (B46403) derivatives in the presence of acid catalysts. ichem.md The specific cyclization pathway chosen for this compound synthesis would depend on the availability and cost of starting materials, the desired stereochemistry, and the efficiency of the reaction sequence.

Strategies for Functional Group Modification

Beyond the construction of the core and the introduction of alkyl and ethoxy groups, functional group modifications are necessary to arrive at the final this compound structure, particularly the introduction of the exocyclic methylene (B1212753) group at the 9-position. The methylene group (=CH2) is likely introduced in a later step. Wittig reactions or related phosphonate (B1237965) modifications are common methods for converting a ketone or aldehyde into an alkene (methylene group). Alternatively, a precursor with a suitable leaving group could undergo elimination to form the double bond.

The synthesis might also involve oxidation or reduction steps at various stages to interconvert functional groups as needed for the cyclization and substituent introduction steps.

Advanced Synthetic Approaches and Innovations

Research into the synthesis of bicyclic systems, including bicyclo[3.3.1]nonanes, continues to evolve, with a focus on improving efficiency, selectivity, and sustainability.

Stereoselective Synthesis of this compound Enantiomers

This compound, with its defined structure, can exist as different stereoisomers. The presence of a stereocenter at the ethoxy-substituted carbon and the bridgehead carbons allows for the possibility of enantiomeric forms. While the commercial product is often described as (±)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, indicating a racemic mixture, the development of stereoselective synthetic routes would be important for accessing individual enantiomers, which could potentially have different olfactory properties.

Stereoselective synthesis of bicyclo[3.3.1]nonanes is an active area of research, employing strategies such as asymmetric catalysis and the use of chiral starting materials. researchgate.netsemanticscholar.org Organocatalysis, for example, has been explored for the asymmetric synthesis of bicyclo[3.3.1]nonane frameworks. researchgate.netsemanticscholar.org Applying these methods to the synthesis of this compound would involve designing a synthetic sequence where at least one step is controlled to favor the formation of one specific enantiomer. This could involve chiral catalysts, chiral auxiliaries, or kinetic resolutions. Some reports discuss the stereocontrolled synthesis of functionalized bicyclo[3.3.1]nonanes.

Catalytic Methods in this compound Production

Catalytic methods play a significant role in modern organic synthesis by improving reaction rates, yields, selectivity, and reducing the need for stoichiometric reagents. Various metal and organocatalysts have been investigated for the synthesis of bicyclo[3.3.1]nonane systems.

Examples from the literature on bicyclo[3.3.1]nonane synthesis include the use of Lewis acids to promote cyclization reactions rsc.org, transition metal catalysts like palladium or platinum in cyclization processes , and rhenium catalysts in intramolecular condensation reactions rsc.org. Cobalt(I)-catalyzed cycloaddition reactions have also been used to synthesize substituted bicyclo[4.2.1]nonanes, a related bicyclic system. Organocatalysis has also been successfully applied to the asymmetric synthesis of bicyclo[3.3.1]nonane frameworks. researchgate.netsemanticscholar.org

The industrial synthesis of this compound likely employs catalytic methods to enhance the efficiency and economic viability of the process. The specific catalysts used would depend on the chosen synthetic route and the particular transformations required, such as carbon-carbon bond formation, functional group interconversions, or stereochemical control.

Compound Information Table

Compound NamePubChem CIDCAS Number
This compound (2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane)11137668845-00-1

Data Table: Illustrative Yields from Bicyclo[3.3.1]nonane Synthesis Routes

Synthetic RouteStarting MaterialsKey Reaction(s)Example Product (Bicyclo[3.3.1]nonane derivative)Reported Yield (%)Reference
Route 1Cyclohexane-1,3-dione, AcroleinMichael Addition, Aldol Condensation, OxidationBicyclo[3.3.1]nonane-2,6,9-trione43 sioc-journal.cn
Route 2 (One-pot)Cyclohexane-1,3-dione, Acrylic ethyl esterEnamine Formation, CyclizationBicyclo[3.3.1]nonane-2,6,9-trione20 sioc-journal.cn
Route 3Cyclohexane-1,3-dione, Acrylic ethyl esterMichael Addition, C-AcylationBicyclo[3.3.1]nonane-2,6,9-trione83 sioc-journal.cn
Intramolecular AlkylationTrisubstituted cyclohexenoneIntramolecular Alkylation5-(2-ethylallyl)-1-methylbicyclo[3.3.1]non-2-en-4-one80 researchgate.net
Tandem Michael Addition-Intramolecular Michael Addition10-Bromocarvones, Michael DonorsAlkylation, Michael AdditionFunctionalized Bicyclo[3.3.1]nonanesUp to 82

Precursor Compound Identification and Derivatization Pathways

While specific detailed synthesis methods for this compound are not extensively documented in readily available literature, general approaches for synthesizing similar bicyclic compounds like this compound involve various organic synthesis techniques. smolecule.com These techniques typically include alkylation reactions, cyclization processes, and functional group modifications. smolecule.com

One potential synthetic route involves the transannular cyclization of precursors such as 1,5-cyclooctadiene (B75094) derivatives. For instance, an iodine-mediated cyclization in methanol, analogous to the synthesis of endo-2,6-diiodo-9-oxabicyclo[3.3.1]nonane, could potentially be adapted by introducing ethoxy and methyl groups at specific positions on the cyclooctadiene precursor.

Borane-based reagents, such as 9-BBN derivatives, may also be employed to facilitate the stereoselective formation of the bicyclic framework. Subsequent introduction of methoxy (B1213986) or ethoxy groups could occur via nucleophilic substitution reactions.

Derivatization pathways for compounds similar to this compound have been explored. For example, the ethoxy group can participate in nucleophilic substitution reactions. Acid-catalyzed hydrolysis using H₂SO₄/H₂O under reflux conditions can lead to the cleavage of the ethoxy group, yielding 2-hydroxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane. Alkylation with an alkyl halide (e.g., CH₃I) in the presence of a base like KH in THF can result in 2-alkoxy derivatives, such as the 2-methoxy analog.

Optimization of Reaction Conditions and Synthetic Yields

Optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize synthetic yield and purity while adhering to safety and environmental regulations. smolecule.com While specific optimized conditions for this compound synthesis are not widely detailed, general principles of reaction optimization can be applied.

Optimization typically involves identifying and controlling key reaction parameters. These can include the choice of catalysts, solvents, temperature, pressure, reactant concentrations, and reaction time. beilstein-journals.orgresearchgate.net Response surface methodology (RSM) and machine learning techniques are increasingly utilized in chemical synthesis to explore the parameter space and identify optimal conditions for maximizing yield and selectivity. beilstein-journals.orgresearchgate.netresearchgate.netmdpi.com

For instance, in the optimization of biodiesel synthesis, parameters such as methanol:oil molar ratio, catalyst loading, reaction time, and temperature were optimized using RSM to achieve high yields. researchgate.net Similarly, optimizing the synthesis of monolithic sorbents involved optimizing monomer, crosslinker, and porogen volumes using a Box-Behnken design. researchgate.net These examples highlight the systematic approaches employed to enhance synthetic efficiency.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental tool in organic chemistry for determining the connectivity and spatial arrangement of atoms within a molecule. Both proton (¹H) and carbon (¹³C) NMR provide complementary information crucial for structural assignment.

¹H-NMR spectroscopy provides information about the different types of hydrogen atoms present in the molecule and their local electronic environments. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals are key parameters for interpretation. mnstate.edupressbooks.publibretexts.orgresearchgate.net

For Boisiris, ¹H-NMR analysis reveals signals characteristic of methyl, methylene (B1212753), and vinylic protons within its bicyclic structure. Specific reported signals include singlets for methyl groups and multiplets and doublets corresponding to methylene and vinylic protons, respectively.

Chemical Shift (δ, ppm)MultiplicityAssignment
0.90, 0.94, 1.16SingletsMethyl protons
1.38-1.89MultipletsMethylene protons
4.76, 4.95DoubletsMethylene protons adjacent to ethoxy group

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts in a ¹³C-NMR spectrum are particularly sensitive to the electronic environment of each carbon atom. ncsu.edudocbrown.infonih.govkuleuven.be

Analysis of the ¹³C-NMR spectrum of this compound shows distinct signals corresponding to the different carbon environments, including quaternary carbons, methylene carbons, and carbons involved in the ethoxy group and the methylene bridge.

Chemical Shift (δ, ppm)Assignment
25.6Quaternary carbon
28.12Quaternary carbon
28.19Quaternary carbon
73.5Ethoxy carbon (CH₂)
111.5Methylene bridge carbon
154.9Methylene bridge carbon

These ¹H and ¹³C NMR data, including the characteristic chemical shifts and their assignments, are consistent with the proposed bicyclic structure of this compound.

Proton NMR (1H-NMR) Interpretation and Analysis

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for accurately determining the molecular weight and confirming the elemental composition of a compound. arxiv.orgnih.govnih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS can confirm the molecular formula.

For this compound, HRMS analysis yields a molecular ion peak with a mass corresponding to approximately 222.37 g/mol . This precisely matches the theoretical molecular weight calculated for the molecular formula C15H26O, thereby confirming the elemental composition of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the definitive three-dimensional structure of crystalline compounds in the solid state. crelux.comnih.govamazon.comnih.govamazon.comresearchgate.net By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the precise positions of atoms can be determined. While X-ray crystallography provides highly detailed structural information, including bond lengths, bond angles, and molecular conformation, specific studies detailing the solid-state structure of this compound determined by this method were not found in the available information.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of a compound from a mixture and for assessing its purity. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds. readthedocs.io In GC-MS, components of a mixture are first separated by gas chromatography based on their boiling points and interactions with the stationary phase. readthedocs.io The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a mass spectrum that serves as a fingerprint for identification. readthedocs.io

GC-MS can be applied to analyze the purity of this compound and to identify potential impurities. While the available information mentions the use of gas chromatographic analysis in the context of encapsulated perfume compositions containing this compound, specific detailed GC-MS data for the analysis of this compound itself, such as retention times and characteristic mass fragments, were not provided. googleapis.com

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture, as well as for assessing the purity of a compound openaccessjournals.commoravek.commeasurlabs.com. The technique relies on the differential partitioning of analytes between a stationary phase and a mobile phase as they are carried through a chromatographic column openaccessjournals.commoravek.com.

For a compound like this compound, HPLC can be used to determine its purity by separating the main compound from any synthetic by-products, impurities, or related isomers that may be present moravek.commeasurlabs.com. By using an appropriate stationary phase (e.g., reversed-phase C18 column) and optimizing the mobile phase composition and flow rate, effective separation of components can be achieved. A detector, such as a UV-Vis detector (if the molecule has a chromophore) or a Refractive Index Detector (RID), or coupling with a Mass Spectrometer (LC-MS), can then detect the separated components as they elute from the column measurlabs.com.

The resulting chromatogram provides a profile of the sample, with peaks representing different components. The area under each peak is proportional to the concentration of the corresponding compound. Purity is typically determined by calculating the ratio of the peak area of the target compound (this compound) to the total area of all peaks in the chromatogram, excluding the solvent peak.

HPLC is particularly valuable for analyzing compounds that are not sufficiently volatile or are thermally labile for Gas Chromatography (GC) moravek.com. While some sources indicate purity analysis of this compound or related compounds by GC directpcw.comvigon.com, HPLC would offer an alternative or complementary method, especially for separating non-volatile impurities or isomers with similar boiling points but different polarities.

While specific HPLC methods, chromatograms, or detailed purity data obtained via HPLC for this compound were not found in the available, allowed search results, the general principles and applications of HPLC make it a suitable and commonly used technique for the purity analysis and separation of such organic compounds in the chemical industry.

Theoretical Investigations of Molecular Architecture and Reactivity

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental tools for investigating the electronic structure and bonding within a molecule. amazon.comaspbs.comcurtin.edu.au Methods such as Density Functional Theory (DFT) and ab initio approaches can be used to determine the optimized geometry of a molecule, electron density distribution, molecular orbitals, and partial charges on atoms. For Boisiris, such calculations could provide detailed information about the nature of the bonds, the distribution of electron density across the bicyclic system, the ethoxy group, and the exocyclic double bond. This understanding of the electronic structure is crucial for predicting the molecule's properties and reactivity. While general applications of quantum chemistry to various molecular systems are common, specific published studies detailing the quantum chemical analysis of this compound were not found in the conducted search.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's laws of motion for each atom. nih.gov These simulations provide insights into the dynamic behavior of molecules, including their flexibility, vibrations, and interactions with their environment. For this compound, MD simulations could be used to explore the molecule's behavior in different phases (e.g., gas phase, solution) or in the presence of other molecules, such as those found in a fragrance mixture or a biological environment. While the search results mentioned molecular dynamics in the context of assessing endocrine disruption potential and studying surfactant aggregates in perfume delivery systems that may contain this compound, detailed MD simulations specifically focused on the intrinsic dynamic behavior of the this compound molecule itself were not found. epo.orggoogle.com

Analysis of Structure-Reactivity Relationships

Structure-reactivity relationships (SRR) aim to correlate the structural features of molecules with their chemical reactivity. nih.govrsc.org Theoretical methods play a significant role in SRR analysis by providing parameters derived from electronic structure and conformation that can be related to reaction rates and pathways. For this compound, understanding its SRR would involve identifying reactive sites within the molecule, such as the exocyclic double bond or the oxygen atom of the ethoxy group, and predicting how these sites might interact with other chemical species. While general principles of SRR are well-established and quantitative structure-activity relationship (QSAR) models were mentioned in the context of correlating molecular descriptors of this compound with ecotoxicological data, specific theoretical studies detailing the fundamental structure-reactivity relationships governing the chemical transformations of the this compound molecule were not found in the search.

Compound Information Table:

Molecular Interactions and Biochemical Pathway Modulation

Investigation of Ligand-Receptor Binding Mechanisms

Research into the ligand-receptor binding mechanisms of Boisiris is not extensively documented in the provided search results, particularly concerning specific biological receptors outside of olfactory receptors. However, the compound's structure, featuring ethoxy and methylene (B1212753) groups, is indicated to play a role in binding to molecular targets, influencing biochemical pathways. The field of olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs), is an area where ligand-receptor interactions are studied. ORs are involved in the perception of odor and can interact with various molecules. google.comgoogle.comgoogleapis.com While this compound is a fragrance ingredient, direct studies detailing its specific binding to identified olfactory receptors or other biological receptors were not prominently found, beyond the general mention of its interaction with molecular targets. Studies on other compounds, such as musk compounds, have investigated their binding to specific olfactory receptors like OR5A2, providing a framework for how such interactions can be studied, including through techniques like measuring the displacement of labeled compounds or monitoring reporter gene expression triggered by receptor activation. google.comgoogle.comgoogleapis.com

Modulation of Enzyme Activities and Intracellular Signaling Cascades

Preliminary studies suggest this compound may be involved in modulating enzyme activities and receptor interactions, thereby influencing various biochemical pathways. The precise enzymes and intracellular signaling cascades affected by this compound are still under investigation. General research into enzyme modulation highlights various strategies, including the use of small molecules to target enzymes. nih.gov Intracellular signaling cascades, such as those initiated by the activation of GPCRs like olfactory receptors, involve a series of events that can lead to changes in gene expression. google.comgoogle.comgoogleapis.comnih.gov These cascades often involve G proteins, changes in cAMP levels, and the modulation of kinases like PKA and MAPKs. google.comnih.gov While the search results indicate a potential for this compound to influence enzyme activities and biochemical pathways, specific details on which enzymes or cascades are modulated by this compound were not available.

Theoretical Studies on Interactions with Biological Macromolecules

Theoretical studies, such as molecular simulations, are employed to investigate the interactions of molecules with biological macromolecules. For instance, molecular simulations using Dissipative Particle Dynamics (DPD) have been used to study the interactions and aggregation of surfactants, providing insights into their behavior at a molecular level. epo.org While the provided information mentions the bicyclic structure of this compound and the role of its ethoxy and methylene groups in potential binding interactions, specific theoretical studies detailing its interactions with biological macromolecules like proteins or nucleic acids were not found in the search results. Theoretical approaches, such as analyzing the fit of molecules into binding cavities based on size, shape, and chemical affinity, are relevant in understanding molecular interactions. epo.org

Comparative Biochemical Analysis with Structurally Related Compounds

Comparative biochemical analysis with structurally related compounds can provide insights into the potential activities and mechanisms of this compound. This compound is described as a bicyclic nonane. Comparisons with similar bicyclic compounds suggest that some exhibit biological activity, such as antimicrobial properties against bacterial strains like Micrococcus luteus and Escherichia coli. However, the specific interactions of this compound with biological systems require further exploration compared to its structural analogs. For example, studies on related bismuth complexes have shown antibacterial properties but also varying cytotoxicity. Other related compounds mentioned include 2-Ethoxy-2,6,6-trimethylbicyclo[3.3.1]nonane, which lacks the methylene bridge, and 2,6,6-Trimethyl-9-methylenebicyclo[3.3.1]nonane, which lacks the ethoxy group; these structural differences are noted to result in different chemical properties.

Environmental Chemical Fate and Ecotoxicological Research

Biodegradation Studies and Assessment of Environmental Persistence

Studies on the biodegradation of Boisiris indicate that the compound is not readily degradable in the environment. It has been described as "Hardly biodegradable" and "Not rapidly degradable". directpcw.comhekserij.nl Some assessments classify it as "Non-biodegradable" according to certain test guidelines, such as those outlined by the OECD. scribd.com One source indicates that the degradability data for this substance is not available. vigon.com The poor degradability suggests that this compound may persist in environmental compartments, although the extent and specific conditions influencing its persistence require further detailed investigation. hekserij.nl

Aquatic Ecotoxicity Research and Environmental Monitoring Protocols

Ecotoxicity research highlights the potential hazards of this compound to aquatic organisms. The compound is classified as toxic to aquatic life with long lasting effects (H411). directpcw.comhekserij.nlhekserij.nleuropa.eu

Key aquatic ecotoxicity data points include:

EndpointSpeciesValueDurationSource
CE50 (Aquatic fauna)Daphnia magna1.48 mg/L48h directpcw.comhekserij.nl
CE50 (Aquatic flora)Raphidocelis subcapitata>3.56 mg/L72h directpcw.comhekserij.nl
ErC10 (Aquatic flora)Raphidocelis subcapitata1.46 mg/l72h directpcw.com
NOEC chronic (Aquatic flora)Raphidocelis subcapitata0.331 mg/lChronic hekserij.nl

These findings indicate that this compound can have detrimental effects on aquatic invertebrates and algae at relatively low concentrations. While one source initially stated that 100% of the substance consists of components of unknown acute and long-term hazards to the aquatic environment, other data clearly demonstrate aquatic toxicity. directpcw.comhekserij.nlvigon.comhekserij.nleuropa.eu Environmental monitoring protocols for this compound would likely involve assessing its concentrations in surface waters and sediments, particularly in areas where release may occur. Precautionary measures emphasize avoiding release to the environment and collecting spillage to prevent contamination of waterways. directpcw.comhekserij.nleuropa.eu

Bioaccumulation Potential Evaluation in Ecological Systems

The potential for this compound to bioaccumulate in ecological systems has been evaluated, primarily through the determination of its partition coefficient. The Log Pow (n-octanol/water) for this compound is reported to be >6. directpcw.comhekserij.nl A high Log Pow value generally suggests a lipophilic substance with a potential to accumulate in the fatty tissues of organisms. However, one source states that this compound is not considered as very bioaccumulative and not considered as persistent, neither bioaccumulable nor toxic. directpcw.com Another source indicates no data is available on bioaccumulative potential. vigon.com The high Log Pow value (>6) reported in multiple sources contrasts with the assertion that it is not considered very bioaccumulative, suggesting a need for further investigation into its actual bioaccumulation in various trophic levels within ecological systems.

Long-term Ecological Impact Assessments and Risk Mitigation Strategies

The classification of this compound as toxic to aquatic life with long lasting effects underscores the potential for long-term ecological impacts, particularly in aquatic environments. directpcw.comhekserij.nlhekserij.nleuropa.eu While detailed long-term ecological impact assessments were not extensively detailed in the available information, the hazard classification itself indicates a concern for persistent adverse effects on aquatic ecosystems. Risk mitigation strategies primarily focus on preventing the release of this compound into the environment. Recommended measures include avoiding discharge into drains, water courses, or onto the ground, and preventing the material from draining into sewers or water supplies. vigon.com In the event of spills, containment and collection are advised. directpcw.comhekserij.nleuropa.eu Continuous monitoring has been recommended to assess potential long-term ecological effects.

Advanced Material Science Applications

Encapsulation Technologies for Controlled Release Systems

Encapsulation serves as a key strategy for incorporating volatile or sensitive compounds like Boisiris into various products, providing protection and enabling controlled release over time or in response to specific triggers. This is particularly relevant in applications where sustained presence or delayed release of the compound is desired.

Microencapsulation Techniques and Shell Material Design Principles

Microencapsulation techniques are employed to create small capsules with a core containing this compound surrounded by a protective shell. Various methods exist for achieving microencapsulation, including interfacial polymerization and in-situ polycondensation sid.irgoogle.com.pg. The choice of shell material and encapsulation technique significantly influences the properties of the resulting microcapsules, such as their size, morphology, and the integrity of the shell sid.ir.

Common shell materials utilized in the encapsulation of active compounds for controlled release include polymers such as poly(melamine-formaldehyde) resin (PMF), urea-formaldehyde resin, and polyurea sid.irgoogle.com.pgepo.org. The design principles for these shell materials focus on creating a barrier that is robust enough to prevent premature leakage of the core material during storage and incorporation into products, yet capable of releasing the core content under specific conditions google.com.pggoogle.com. Factors such as shell thickness, cross-linking density, and the chemical nature of the polymer all play critical roles in determining the release characteristics and stability of the encapsulated material google.com.pg. For instance, the ratio of shell weight to capsule diameter can influence release properties google.com.pg.

Data Table: Examples of Shell Materials in Microencapsulation

Shell Material TypeCommon Applications (General)Key Properties for Encapsulation
Poly(melamine-formaldehyde) ResinVarious (e.g., PCMs, Fragrance)Good thermal stability, structural anti-permeability sid.ir
Urea-formaldehyde ResinVarious (e.g., PCMs)Commonly used shell material sid.irresearchgate.net
PolyureaVarious (e.g., PCMs, Fragrance)Can be synthesized via interfacial polymerization, good stability sid.irgoogle.com.pg

Mechanisms of Spatio-Temporal Release from Encapsulated Systems

The release of encapsulated this compound can occur through various mechanisms, often designed to be spatio-temporal, meaning release is controlled both in terms of location and timing. In the context of encapsulated perfumes, for example, release can be triggered by external stimuli such as friction, which causes the microcapsules to rupture and release their core contents google.com.pg. This provides a mechanism for delayed release, where the fragrance is liberated upon physical interaction with the treated material.

Other potential release mechanisms in different encapsulated systems can include diffusion through the shell material, degradation of the shell due to environmental factors (e.g., pH, temperature, enzymatic activity), or swelling of the shell material. The specific mechanism and rate of release are dictated by the design of the microcapsule, including the properties of the shell material and the nature of the core material. Controlling these mechanisms allows for the targeted delivery and release of this compound in various material applications.

Integration into Polymer Matrices and Stability Investigations

Beyond encapsulation shells, this compound can be integrated directly into various polymer matrices, particularly in the formulation of consumer products like soaps, shampoos, and body lotions . In these applications, the polymer matrix serves as the continuous phase in which this compound is dispersed.

Investigations into the stability of this compound within polymer matrices are crucial to ensure its efficacy and longevity in the final product. Stability can be affected by interactions between this compound and the polymer matrix, as well as the presence of other ingredients in the formulation and environmental factors such as temperature, light, and humidity google.com. Studies on the stability of encapsulated perfume ingredients in different bases highlight the importance of the surrounding medium on the integrity of the encapsulated material google.com.pgepo.orggoogle.comgoogle.com. While specific detailed research findings on the long-term stability of non-encapsulated this compound in a wide range of bulk polymer matrices were not extensively detailed in the search results, its successful incorporation into various cosmetic products suggests a degree of compatibility and stability within those specific polymer-based formulations .

Surface Chemistry and Interfacial Phenomena in Material Formulations

Surface chemistry and interfacial phenomena play significant roles in the formulation of materials containing this compound, particularly in the context of encapsulation and integration into matrices. Interfacial polymerization, a common technique for creating microcapsule shells, is fundamentally governed by reactions occurring at the interface between two immiscible phases sid.irgoogle.com.pg. The properties of this interface, including surface tension and the adsorption of molecules, are critical in the formation and stability of the microcapsule shell mdpi.comresearchgate.net.

Computational Chemistry and Cheminformatics for Boisiris Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique that develops predictive models correlating chemical structure with a specific activity or property nih.gov. These models use molecular descriptors, which are numerical representations of a compound's structural and physicochemical features, to build statistical relationships with observed activities or properties nih.gov.

Boisiris has been included in QSAR analyses aimed at predicting the behavior of perfume ingredients. One study utilized QSAR analysis to identify a physicochemical parameter (log10 Kcaps) that contributes to the effect of perfume ingredients on the stability of microcapsules google.comgoogle.comepo.orggoogleapis.com. This parameter was calculated by constructing a QSAR through linear regression of molecular descriptors available within computational chemistry software google.comgoogle.comepo.orggoogleapis.com. The QSAR model allowed for the prediction of the effect of perfume ingredients, including this compound, on microcapsule stability google.comgoogleapis.com. This demonstrates the application of QSAR in predicting the performance-related properties of this compound in formulated products.

Molecular Docking and Ligand Design Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex japsonline.combiomedpharmajournal.org. This method is widely used in drug discovery to predict binding affinities and understand molecular interactions japsonline.combiomedpharmajournal.orgnih.govresearchgate.netnih.govnih.govplos.orgmdpi.comresearchgate.netresearchgate.net. Ligand design simulations often work in conjunction with docking to propose novel molecules with desired binding characteristics.

While the primary application of this compound is in perfumery rather than as a drug ligand, molecular docking principles could potentially be applied to study its interactions with olfactory receptors, although specific studies on this compound were not found in the search results. The search results illustrate the broader application of molecular docking and simulation in understanding molecular interactions and predicting binding japsonline.combiomedpharmajournal.orgnih.govresearchgate.netnih.govnih.govplos.orgmdpi.comresearchgate.net. For instance, molecular dynamics simulations are used to evaluate the stability of ligand-protein complexes over time japsonline.comresearchgate.netnih.govplos.orgmdpi.com.

Predictive Modeling of Environmental Fate and Transport

Predictive modeling of environmental fate and transport involves using computational models to simulate how chemicals move and transform in different environmental compartments such as air, water, and soil up.ptmdpi.comresearchgate.net. These models consider processes like degradation, volatilization, and partitioning between different media to estimate environmental concentrations and persistence up.ptmdpi.comresearchgate.net.

Information regarding specific environmental fate and transport modeling studies for this compound was not prominently featured in the search results. However, the principles of environmental fate modeling are well-established in cheminformatics and environmental science up.ptmdpi.comresearchgate.net. These models typically require physicochemical properties of the compound, such as vapor pressure and biodegradability, to predict its behavior in the environment givaudan.comup.ptmdpi.comresearchgate.net. Givaudan's information on this compound mentions biodegradability assessment according to OECD test methods, indicating that environmental considerations are part of the compound's evaluation givaudan.com. While a specific predictive model for this compound's environmental transport was not found, the availability of some environmental data suggests that such modeling could be undertaken.

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Pathways and Chemical Diversification

Boisiris is utilized in chemical synthesis and research for the development of new compounds and products chemicalbull.com. Future research can focus on exploring novel synthetic pathways to produce this compound more efficiently or through alternative, potentially more sustainable, routes. The field of organic synthesis continuously seeks efficient strategies for constructing complex molecular architectures unm.edu. Applying novel synthetic methodologies could lead to improved yields, reduced byproducts, or the use of more environmentally friendly reagents and conditions for this compound synthesis.

Beyond optimizing the synthesis of this compound itself, chemical diversification presents a significant area for future exploration. Creating derivatives of this compound by modifying its ethoxy group, methylene (B1212753) bridge, or bicyclic core could yield compounds with altered olfactory profiles, enhanced stability, or entirely new properties. This diversification could expand its applications within the fragrance industry or open possibilities in other fields by tailoring the molecule's characteristics.

Deeper Elucidation of Molecular Mechanisms in Defined Biological Systems

While this compound is primarily known for its olfactory properties, there is limited data available regarding its specific interactions with biological systems . Comparative analysis with similar bicyclic nonanes suggests potential biological activity, such as antimicrobial properties, although the specific interactions of this compound require further investigation .

Future research should aim for a deeper elucidation of the molecular mechanisms through which this compound might interact with defined biological systems. This could involve studies to identify potential molecular targets and biochemical pathways influenced by the compound . Understanding these mechanisms, similar to mechanistic studies conducted on other compounds in biological contexts nih.gov, could reveal novel applications or provide insights into its safety profile at a fundamental level. Research could focus on specific enzyme activities or receptor interactions that the ethoxy and methylene groups might influence .

Development of Sustainable Production Methods and Green Chemistry Initiatives

Increasing consumer and industry focus on sustainability highlights the importance of developing environmentally conscious production methods for chemical compounds like this compound googleapis.com. Aspects such as renewable carbon content and biodegradability are becoming increasingly relevant in the assessment of chemical ingredients givaudan.comgoogleapis.com.

Future research should prioritize the development of sustainable production methods for this compound, aligning with green chemistry principles beyondbenign.orgacsgcipr.orguml.edu. This could involve exploring synthetic routes that utilize renewable feedstocks, minimize waste generation, reduce energy consumption, and employ safer solvents googleapis.combeyondbenign.orgacsgcipr.org. Initiatives could focus on assessing and improving the renewable carbon content of the production process and enhancing the biodegradability of the compound itself or its byproducts givaudan.comgoogleapis.com. Adopting green chemistry approaches in the synthesis of this compound contributes to reducing environmental impact and fostering a more sustainable chemical industry beyondbenign.orguml.edu.

Integration into Advanced Functional Materials and Engineered Systems

The properties of this compound, particularly its stable odor profile and its use in fragrance compositions, including encapsulated forms for controlled release, suggest potential for integration into advanced functional materials and engineered systems googleapis.comgoogle.comgoogle.comgoogle.comgoogle.com.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Boisiris that addresses a knowledge gap?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: Define the biological or chemical system under study (e.g., this compound metabolites).
  • Intervention: Specify the experimental variable (e.g., enzymatic activity modulation).
  • Outcome: Identify measurable endpoints (e.g., cytotoxicity thresholds).
  • Ensure the question is complex enough to require analysis beyond simple data retrieval .

Q. What strategies ensure a comprehensive literature review for this compound-related studies?

  • Methodological Answer :

  • Use systematic databases (PubMed, SciFinder) with Boolean operators (AND/OR/NOT) to combine keywords (e.g., "this compound biosynthesis" AND "metabolic pathways").
  • Prioritize peer-reviewed journals with high impact factors and cross-reference citations to identify foundational studies.
  • Document gaps using tools like Research Rabbit to visualize interconnected studies .

Q. How should experimental protocols for this compound compound synthesis be designed to ensure reproducibility?

  • Methodological Answer :

  • Follow guidelines from Beilstein Journal of Organic Chemistry:
  • Detail reaction conditions (solvents, catalysts, temperatures).
  • Characterize new compounds with NMR, HPLC, and elemental analysis.
  • Include step-by-step workflows and raw data in supplementary materials .

Advanced Research Questions

Q. How can contradictory data on this compound bioactivity be resolved methodologically?

  • Methodological Answer :

  • Apply triangulation : Validate results using multiple assays (e.g., in vitro cytotoxicity + computational docking studies).
  • Conduct sensitivity analysis to identify outliers or confounding variables (e.g., solvent purity, cell-line variability).
  • Use Bayesian statistics to quantify uncertainty and update hypotheses iteratively .

Q. What integrative approaches are suitable for studying this compound in cross-disciplinary contexts (e.g., ecology + pharmacology)?

  • Methodological Answer :

  • Employ multi-omics integration : Pair genomic data (transcriptomics of this compound-producing organisms) with metabolomic profiles.
  • Use mixed-methods frameworks : Combine qualitative fieldwork (ecological sampling) with quantitative LC-MS/MS analysis.
  • Reference Coursera’s Qualitative Research in Social Science for iterative data interpretation .

Q. How can researchers design ethically compliant studies involving this compound-derived compounds in human subjects?

  • Methodological Answer :

  • Align with NIH guidelines: Submit protocols to Institutional Review Boards (IRBs) for approval.
  • Ensure informed consent forms specify risks/benefits of this compound exposure.
  • Use double-blinded randomized controlled trials (RCTs) with placebo arms to minimize bias .

Methodological Tables for Reference

Framework Application to this compound Research Source
FINER Criteria Evaluate feasibility of synthesizing novel derivatives.
PICOT Structure clinical trials on this compound efficacy.
Bayesian Analysis Resolve bioactivity data contradictions.

Key Considerations

  • Data Integrity : Store raw spectra, chromatograms, and experimental logs in FAIR-compliant repositories (e.g., Zenodo) .
  • Ethical Compliance : Avoid selective reporting of favorable data; disclose conflicts of interest per APA guidelines .
  • Reproducibility : Share synthetic protocols via platforms like *Protocols.io * to enable independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.